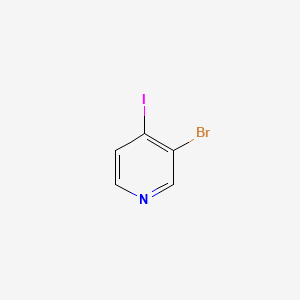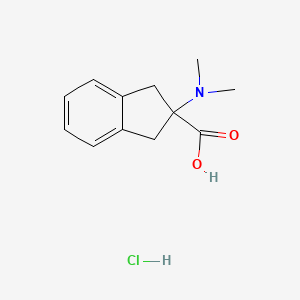
2-(dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride
Overview
Description
This compound contains an indene group, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene. It also contains a carboxylic acid group (-COOH) and a dimethylamino group (-N(CH3)2), both attached to the indene structure .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the carboxylic acid group can participate in esterification reactions, and the dimethylamino group can act as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and dimethylamino groups would likely make the compound soluble in polar solvents .Scientific Research Applications
Chemical Synthesis and Compound Library Generation
2-(Dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride serves as a starting material in various alkylation and ring closure reactions. It's used to generate a structurally diverse library of compounds, reacting with various substances to produce derivatives like pyrazolines, pyridines, benzodiazepines, benzothiazepine, and others (Roman, 2013).
Bioconjugation in Aqueous Media
This compound is involved in the study of amide formation mechanisms in aqueous media, particularly with carbodiimide. It's used in hydrogels containing carboxylic acid to assess reaction products, demonstrating how it reacts with carboxyl groups at specific pH ranges (Nakajima & Ikada, 1995).
Chemical Reactions with Formyl-cycloalkanones and Sulfinsäuren
The compound reacts with formyl-cycloalkanones and sulfinsäuren, resulting in various chemical derivatives. These reactions are significant for understanding the chemical behavior and potential applications in synthetic chemistry (Chandrasekhar et al., 1975).
Esterification and Large-Ring Lactonization
In the field of organic synthesis, this compound is used in esterification methods, particularly for synthesizing large-ring lactones. This illustrates its utility in creating complex organic structures (Inanaga et al., 1979).
Intermolecular Hydrogen Bonding Studies
It's instrumental in studying intermolecular hydrogen bonding, especially in molecular recognition processes. This has implications for understanding chemical interactions at a molecular level (Wash et al., 1997).
Antibiotics and Anti-tumor Substances Synthesis
This compound is used in the synthesis of certain ketocarboxylic acids, which have implications in the development of antibiotics and anti-tumor substances. This showcases its potential in medicinal chemistry (Kinoshita & Umezawa, 1960).
properties
IUPAC Name |
2-(dimethylamino)-1,3-dihydroindene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-13(2)12(11(14)15)7-9-5-3-4-6-10(9)8-12;/h3-6H,7-8H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDKKIHHZCDTCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CC2=CC=CC=C2C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



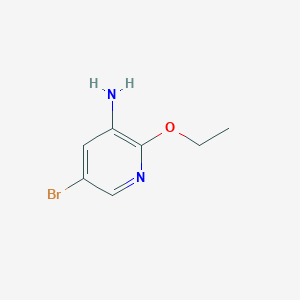
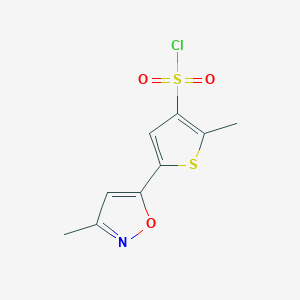
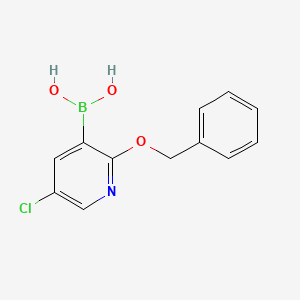

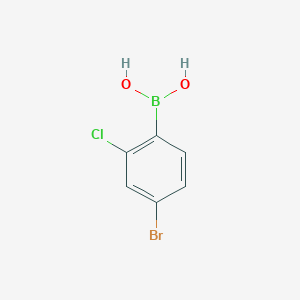
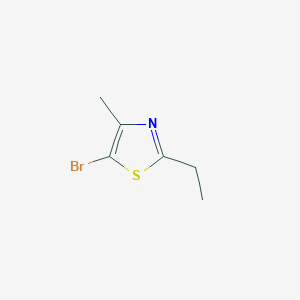

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1523265.png)
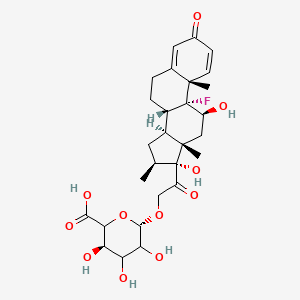
![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1523267.png)
![[Amino(thiophen-2-yl)methylidene]amino 4-chlorobutanoate](/img/structure/B1523270.png)

![{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1523274.png)
